Methicillin Acyl-Serine

Description

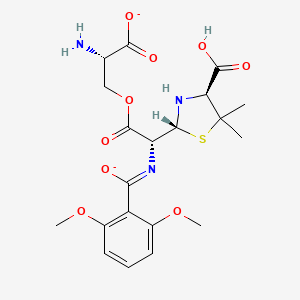

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O9S-2 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[[(2,6-dimethoxyphenyl)-oxidomethylidene]amino]acetyl]oxypropanoate |

InChI |

InChI=1S/C20H27N3O9S/c1-20(2)14(18(27)28)23-16(33-20)13(19(29)32-8-9(21)17(25)26)22-15(24)12-10(30-3)6-5-7-11(12)31-4/h5-7,9,13-14,16,23H,8,21H2,1-4H3,(H,22,24)(H,25,26)(H,27,28)/p-2/t9-,13-,14-,16+/m0/s1 |

InChI Key |

GFYFFUGNPVBDAK-ZHBCMPEGSA-L |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(C2=C(C=CC=C2OC)OC)[O-])C(=O)O)C |

Origin of Product |

United States |

Molecular Mechanisms of Methicillin Acyl Serine Adduct Formation

Enzymatic Acylation of Active Site Serine by Methicillin (B1676495)

The core of methicillin's inhibitory action lies in the enzymatic acylation of a serine residue within the active site of a PBP. asm.orgulisboa.pt This reaction is a multi-step process initiated by the structural similarity between the β-lactam antibiotic and the natural D-Ala-D-Ala substrate of the PBP. nih.govnih.gov

Nucleophilic Attack of the Active Site Serine Hydroxyl Group on the Beta-Lactam Carbonyl

The process begins with the formation of a non-covalent Michaelis complex between the methicillin molecule and the PBP. ulisboa.ptnih.govacs.org Within the enzyme's active site, the hydroxyl group of a specific serine residue acts as a potent nucleophile. nih.govresearchgate.netebi.ac.uk This serine residue, often activated by a nearby basic residue such as lysine (B10760008), launches a nucleophilic attack on the carbonyl carbon of methicillin's β-lactam ring. ebi.ac.ukosti.govpnas.org The strained four-membered β-lactam ring is highly susceptible to this attack. frontiersin.org This initial interaction is guided by the specific three-dimensional conformation of the active site, which orients the methicillin molecule for optimal reaction. biomolther.org The formation of an oxyanion hole, created by backbone amides of adjacent amino acids, helps to stabilize the negative charge that develops on the carbonyl oxygen during the formation of a tetrahedral intermediate. researchgate.netosti.gov

Beta-Lactam Ring Opening and Formation of the Stable Covalent Acyl-Enzyme Adduct

Following the nucleophilic attack, the highly unstable tetrahedral intermediate collapses. osti.gov This collapse leads to the cleavage of the amide bond within the β-lactam ring. researchgate.net To complete the ring-opening, the nitrogen atom in the β-lactam ring must be protonated. osti.gov This proton is often supplied by another conserved residue within the active site. The opening of the ring results in the formation of a stable, covalent bond between the carbonyl carbon of the methicillin and the oxygen of the active site serine. nih.govnih.govresearchgate.net This structure is known as the methicillin acyl-serine adduct or the acyl-enzyme complex. ulisboa.ptosti.gov This acylation is effectively irreversible because the subsequent deacylation step, which would regenerate the free enzyme, is extremely slow. nih.gov This long-lived inhibition of the PBP disrupts its function in cell wall synthesis. nih.gov

Specific Penicillin-Binding Proteins (PBPs) Involved in this compound Formation

Staphylococcus aureus possesses several native PBPs, each playing a role in the synthesis and maintenance of the peptidoglycan cell wall. These PBPs are broadly categorized into high and low molecular weight classes and exhibit varying affinities for β-lactam antibiotics like methicillin. nih.govmdpi.com

Acylation of High Molecular Weight PBPs (e.g., PBP1, PBP2, PBP3)

The high-molecular-weight (HMW) PBPs, which include PBP1, PBP2, and PBP3, are the primary targets of many β-lactam antibiotics. mdpi.comresearchgate.net These proteins are typically bifunctional, possessing both transglycosylase and transpeptidase activity, which are crucial for the elongation and cross-linking of peptidoglycan chains. pnas.orgpnas.org In susceptible strains of S. aureus, methicillin readily acylates the active site serine of these PBPs, leading to their inactivation. pnas.orgnih.gov The inactivation of these essential enzymes disrupts cell wall synthesis, ultimately causing cell lysis. nih.gov While penicillins like nafcillin (B1677895) and oxacillin (B1211168) bind non-selectively to PBP1, PBP2, and PBP3, PBP3 is noted to be more sensitive to methicillin than PBP1 or PBP2. nih.govresearchgate.net Persistent acylation of these HMW PBPs is a key factor in the bactericidal effect of penicillin. nih.gov

Acylation of Low Molecular Weight PBPs (e.g., PBP4)

S. aureus also contains a low-molecular-weight (LMW) PBP, PBP4, which functions as a transpeptidase and carboxypeptidase. asm.org PBP4 is involved in the synthesis of highly cross-linked peptidoglycan. nih.gov It generally exhibits a low affinity for most β-lactam antibiotics. asm.org However, the acylation of PBP4 can still occur, and its role in methicillin resistance is complex and significant, particularly in community-acquired MRSA strains. asm.orgnih.govrochester.edu Inhibition of PBP4 has been shown to restore β-lactam susceptibility in some MRSA isolates, highlighting its importance as a therapeutic target. nih.govnih.gov

Distinct Acylation of Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA)

The hallmark of methicillin-resistant Staphylococcus aureus (MRSA) is the acquisition of the mecA gene, which encodes a unique PBP known as PBP2a. nih.govnih.govdovepress.com PBP2a is a high-molecular-weight PBP that exhibits an exceptionally low affinity for methicillin and most other β-lactam antibiotics. nih.govnih.govmdpi.com This low affinity is the primary mechanism of methicillin resistance. dovepress.combohrium.com

The resistance of PBP2a to acylation is attributed to two main factors: a significantly reduced rate of acylation (k2) and a high dissociation constant (Kd) for the initial non-covalent complex. researchgate.net The active site of PBP2a is structurally distinct, featuring a closed conformation that sterically hinders the access of most β-lactam molecules to the catalytic serine (S403). nih.govpnas.orgmdpi.com Consequently, the nucleophilic attack and subsequent formation of the acyl-serine adduct are extremely inefficient. nih.govacs.org While other native PBPs are readily acylated and inactivated by methicillin, PBP2a remains functional, taking over the essential transpeptidase activity required for cell wall synthesis and allowing the bacterium to survive in the presence of the antibiotic. pnas.orgnih.govnih.gov

| PBP Target | Acylation Efficiency by Methicillin | Role in Resistance | Key Characteristics |

| High-Molecular-Weight PBPs (PBP1, PBP2, PBP3) | High | Low (in susceptible strains) | Primary targets for methicillin; essential for peptidoglycan synthesis. nih.govpnas.org |

| Low-Molecular-Weight PBP (PBP4) | Low | Contributory | Involved in high-level cross-linking; its inhibition can restore susceptibility. nih.govasm.org |

| Penicillin-Binding Protein 2a (PBP2a) | Extremely Low | Primary determinant | Low affinity for methicillin due to a closed active site, allowing it to function when other PBPs are inhibited. nih.govnih.govresearchgate.net |

Kinetic Parameters Governing this compound Adduct Formation and Dissociation

Acylation Rate Constant (k2)

The acylation rate constant, k2, represents the first-order rate constant for the formation of the covalent acyl-enzyme intermediate from the non-covalent Michaelis complex. nih.govacs.org This step involves the nucleophilic attack by the active site serine of PBP2a on the β-lactam ring of methicillin. sryahwapublications.comnih.gov For PBP2a, the rate of this acylation step is exceptionally slow, which is a primary determinant of its resistance to methicillin and other β-lactam antibiotics. nih.govsryahwapublications.com

Research using techniques like electrospray mass spectrometry has allowed for the precise determination of this kinetic parameter. Studies on the interaction between PBP2a and methicillin have revealed a k2 value of 0.0083 s⁻¹. nih.govacs.org This rate is significantly attenuated, by as much as three to four orders of magnitude, when compared to the acylation rates of penicillin-sensitive PBPs. nih.govresearchgate.net The low acylation rate means that the formation of the inhibitory covalent bond is a very inefficient process. oup.com The resistance of PBP2a to inactivation by penicillins is largely attributed to this extremely low acylating rate. nih.govacs.orgresearchgate.net

Table 1: Acylation Rate Constant (k2) for PBP2a with β-Lactams This table provides a comparison of the acylation rate constants for PBP2a with different β-lactam antibiotics.

Deacylation Rate Constant (k3)

The deacylation rate constant, k3, quantifies the rate at which the covalent acyl-serine adduct is hydrolyzed, regenerating the free, active enzyme. uliege.beoup.com In the context of PBP2a and methicillin, this step is exceptionally slow, rendering the acylation effectively irreversible during the bacterial cell division cycle. csic.es The stability of the this compound complex, characterized by a very low k3 value, ensures that once the PBP2a is acylated, it remains inhibited for a prolonged period. nih.gov

Kinetic measurements have determined the deacylation rate constants for acyl-PBP2a complexes to be less than 1.5 x 10⁻⁵ s⁻¹. nih.govacs.orgresearchgate.net This extremely slow rate of deacylation indicates that the resistance mechanism of PBP2a does not rely on rapid regeneration of the enzyme. nih.govresearchgate.net Instead, the primary resistance strategy is to prevent the initial formation of the covalent adduct. nih.gov

Table 2: Deacylation Rate Constant (k3) for PBP2a This table shows the measured deacylation rate for the acyl-PBP2a complex.

Dissociation Constant (Kd/Ks) of the Non-Covalent Pre-Acylation Complex

Before the covalent bond forms, methicillin must first bind non-covalently to the PBP2a active site to form a Michaelis-Menten complex (E-C). nih.govuliege.be The affinity of this initial binding is quantified by the dissociation constant (Kd or Ks), where a higher Kd value indicates weaker binding or lower affinity. nih.govsryahwapublications.com For PBP2a, the dissociation constant for its complex with methicillin is notably high, signifying a poor fit of the antibiotic into the enzyme's active site. nih.govnih.gov

Table 3: Dissociation Constant (Kd) for PBP2a with β-Lactams This table provides a comparison of the dissociation constants for the non-covalent pre-acylation complex between PBP2a and different β-lactam antibiotics.

Structural Biology of Methicillin Acyl Serine Adducts

X-ray Crystallographic Studies of PBP-Methicillin Acyl-Serine Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of PBP-methicillin acyl-serine complexes at atomic resolution. These studies have provided a detailed snapshot of the covalent adduct, revealing the precise interactions between the antibiotic and the active site of the PBP.

The first crystal structure of a soluble form of PBP2a from MRSA, both in its apo form and acylated with methicillin (B1676495), was a landmark achievement. oup.compreprints.org This work, and subsequent crystallographic studies, have shown that the methicillin molecule forms a covalent bond with the catalytic serine residue (Ser403 in PBP2a) within the transpeptidase active site. preprints.orgnih.gov The acyl-enzyme complex is characterized by the opening of the β-lactam ring of methicillin, with the carbonyl carbon forming an ester linkage with the hydroxyl group of the active site serine. preprints.orgnih.gov

| PDB ID | Protein | Ligand | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| 1MVR | S. aureus PBP2a | Methicillin | 2.50 | Revealed the covalent acyl-enzyme complex and conformational changes in the active site. oup.com |

| 1MWU | S. aureus PBP2a (apo) | None | 2.30 | Provided the structure of the unbound enzyme for comparison. oup.com |

| 3ZG0 | S. aureus PBP2a | Ceftaroline (B109729) | 2.70 | Showed binding at both the active and allosteric sites, inducing significant conformational changes. nih.gov |

| 4DKI | S. aureus PBP2a | Ceftobiprole | 2.30 | Demonstrated a different binding mode compared to ceftaroline, highlighting structural diversity in adduct formation. nih.gov |

The formation of the methicillin acyl-serine adduct induces significant conformational changes within the PBP active site. A notable rearrangement occurs in the β3 strand, which is displaced upon acylation. oup.com This movement, along with a twisting of the active site serine, accommodates the bulky methicillin molecule. oup.compnas.org In the apo-PBP2a structure, the active site is in a "closed" conformation, which is thought to restrict access for β-lactam antibiotics. nih.govulisboa.pt Upon acylation, the active site undergoes a reorganization. nih.gov Circular dichroism measurements have also supported the occurrence of substantial rearrangements in PBP2a upon acylation by various β-lactams, showing a decrease in helical content that correlates with acylation rates. oup.com

The geometry of the PBP active site plays a crucial role in determining its susceptibility to methicillin. In resistant proteins like PBP2a, the active site is characterized by a narrow cleft that sterically hinders the entry of most β-lactam antibiotics. researchgate.netnih.gov The active site serine (Ser403 in PBP2a) is located deep within this groove, making it less accessible for nucleophilic attack. nih.gov The presence of specific residues, such as Tyr446 and Met641 in PBP2a, acts as "gatekeepers," further restricting access to the active site. nih.gov The steric bulk of the methicillin molecule itself, with its dimethoxyphenyl group, presents a challenge for fitting into the constrained active site of PBP2a. This steric hindrance is a key factor contributing to the low acylation efficiency of PBP2a by methicillin and other β-lactams. researchgate.net

Allosteric Regulation Affecting PBP Acyl-Serine Formation and Stability

A groundbreaking discovery in the study of PBP2a was the identification of an allosteric site, located approximately 60 Å away from the active site. nih.govpnas.org Binding of certain molecules to this allosteric site can modulate the conformation of the active site, thereby influencing the formation and stability of the acyl-serine adduct. pnas.orgulisboa.pt This allosteric regulation is a critical aspect of methicillin resistance in MRSA.

The allosteric site in PBP2a was first identified through crystallographic studies that showed the binding of a synthetic peptidoglycan fragment and the anti-MRSA cephalosporin (B10832234), ceftaroline, to a region distinct from the active site. nih.govpnas.org This site is located at the interface of several domains of the protein. pnas.org The binding of ligands to this allosteric site triggers a cascade of conformational changes that propagate through the protein to the active site. nih.govpnas.org While initially discovered in PBP2a, the concept of allosteric regulation may be a more general feature of PBPs. oup.com

The binding of an allosteric effector, such as ceftaroline or a peptidoglycan fragment, induces a conformational change that "opens" the active site of PBP2a. pnas.orgasm.org This opening involves the movement of loops surrounding the active site, making the catalytic serine more accessible to β-lactam antibiotics. ulisboa.pt The allosteric signal is transmitted from the binding site to the active site through a network of interactions, including salt bridges. pnas.org This allosteric activation allows a second molecule of the antibiotic to enter the now-accessible active site and form the covalent acyl-serine adduct. pnas.orgasm.org Computational simulations have further elucidated how allosteric binding can enhance the dynamics of the catalytic domain, facilitating the opening of the active site pocket. asm.orgasm.org

Comparative Structural Analysis of Different Beta-Lactam Acyl-Enzyme Adducts

Comparing the structures of PBP-methicillin acyl-serine adducts with those formed by other β-lactam antibiotics provides valuable insights into the determinants of antibiotic efficacy and resistance. While all β-lactams form a covalent bond with the active site serine, the specific interactions and resulting conformations can vary significantly.

For instance, the acyl-enzyme complexes of PBP2a with the anti-MRSA cephalosporins, ceftaroline and ceftobiprole, reveal different binding modes compared to methicillin. nih.gov These newer cephalosporins have been shown to induce more significant conformational changes in the active site, which may contribute to their enhanced activity against MRSA. nih.govconicet.gov.ar The R1 and R2 side chains of different β-lactams play a crucial role in determining their affinity and reactivity with PBPs. nih.gov Comparative analysis of various acyl-enzyme structures highlights the structural plasticity of the PBP active site and the diverse ways in which different β-lactams can interact with it. conicet.gov.ar

| β-Lactam | Target PBP | Key Structural Features of the Adduct | Reference |

|---|---|---|---|

| Methicillin | S. aureus PBP2a | Displacement of β3 strand, twisting of active site serine. | oup.com |

| Ceftaroline | S. aureus PBP2a | Binding at both active and allosteric sites, significant conformational changes including a twist of the β3 strand. | nih.gov |

| Ceftobiprole | S. aureus PBP2a | Stacking of the R2 group between Tyr446 and Met641, different salt bridge interactions compared to ceftaroline adduct. | nih.gov |

| Penicillin G | S. aureus PBP2a | Acyl-PBP complex formation allowing for comparison with apo form. | preprints.org |

| Nitrocefin | S. aureus PBP2a | Used as a chromogenic substrate to study acylation kinetics and conformational changes. | preprints.orgucl.ac.be |

Role of Methicillin Acyl Serine Adducts in Bacterial Resistance Mechanisms

PBP2a-Mediated Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)

High-level resistance to beta-lactam antibiotics in MRSA is primarily due to the acquisition of the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a). nih.gov This enzyme functions as a transpeptidase, carrying out the essential cross-linking of the bacterial cell wall. nih.govmdpi.com While S. aureus has other native PBPs, they are effectively inhibited by methicillin (B1676495). PBP2a, however, is uniquely adapted to function in the presence of beta-lactam antibiotics. nih.govpnas.org

Reduced Affinity of PBP2a for Beta-Lactam Antibiotics

The low acylation efficiency is a direct consequence of PBP2a's inherently low affinity for most beta-lactam antibiotics. mdpi.commdpi.com This reduced affinity is evident in the high dissociation constants (Kd) measured for the pre-acylation complex, which are in the millimolar range, indicating a very weak initial binding. oup.comacs.org This poor fit of the antibiotic into the active site is a primary reason for PBP2a's resistance. acs.org While beta-lactams are designed to mimic the D-alanyl-D-alanine substrate of PBPs, the unique structure of the PBP2a active site undermines this mimicry for most beta-lactams, including methicillin. nih.govmikrobiyolbul.org Consequently, PBP2a is not effectively inhibited by the majority of penicillins, cephalosporins, and carbapenems, allowing it to confer broad-spectrum beta-lactam resistance. nih.govmdpi.com

Table 1: PBP2a Interaction Kinetics with Various Beta-Lactam Antibiotics This table provides a comparative view of the kinetic parameters governing the interaction between a soluble form of PBP2a and different beta-lactam antibiotics. The data highlights the exceptionally low acylation efficiency (k₂/Kd) for methicillin compared to other compounds.

| Antibiotic | Dissociation Constant (Kd) [mM] | Acylation Rate Constant (k₂) [s⁻¹] | Acylation Efficiency (k₂/Kd) [M⁻¹s⁻¹] | Deacylation Rate Constant (k₃) [s⁻¹] |

| Methicillin | 16.9 | 0.0083 | 0.49 | <1.5 x 10⁻⁵ |

| Benzylpenicillin | 13.3 | 0.22 | 16.5 | <1.5 x 10⁻⁵ |

| High-Affinity Cephalosporin (B10832234) | 0.22 | 0.39 | 1750 | Not Reported |

| Data sourced from Lu et al., 1999. acs.orgnih.gov |

PBP2a's Catalytic Role in Cell Wall Synthesis Despite Methicillin Acyl-Serine Formation on Other PBPs

In the presence of methicillin, the native PBPs of S. aureus (PBP1, 2, 3, and 4) are readily acylated and inactivated. pnas.org This would typically halt cell wall synthesis and lead to cell lysis. However, MRSA survives because PBP2a acts as a surrogate enzyme, taking over the crucial transpeptidation function. mdpi.combiorxiv.org While methicillin forms stable acyl-serine adducts with the susceptible native PBPs, PBP2a remains largely un-acylated and functionally active due to its low affinity for the drug. pnas.orgmdpi.com This allows PBP2a to continue catalyzing the cross-linking of peptidoglycan strands, ensuring the integrity of the cell wall and enabling bacterial proliferation even under antibiotic pressure. mdpi.compnas.org Interestingly, the function of PBP2a is not entirely independent; it requires cooperation with the transglycosylase domain of the native PBP2 to successfully synthesize the cell wall. pnas.orgoup.com

Beta-Lactamase-Mediated Hydrolysis of Methicillin and Related Beta-Lactams

A separate and highly effective mechanism of resistance involves beta-lactamase enzymes, which are produced by many bacteria, including strains of S. aureus. nih.gov These enzymes actively destroy beta-lactam antibiotics, preventing them from ever reaching their PBP targets. nih.gov

Enzymatic Acylation-Deacylation Cycle of Serine Beta-Lactamases

Like PBPs, serine-based beta-lactamases interact with beta-lactam antibiotics through a mechanism involving a covalent acyl-serine intermediate. ebi.ac.ukpnas.org The reaction proceeds in two main steps. First, a catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme complex. nih.govosti.gov However, unlike the highly stable adduct formed with PBPs, this intermediate is short-lived. mikrobiyolbul.org In the second step, a water molecule, activated by a general base residue within the active site, attacks the acyl-enzyme complex. pnas.orgnih.gov This leads to rapid hydrolysis (deacylation), which breaks the covalent bond, releases the now-inactive, hydrolyzed antibiotic, and regenerates the free enzyme. pnas.orgresearchgate.net This efficient acylation-deacylation cycle allows a single beta-lactamase molecule to inactivate thousands of antibiotic molecules.

Table 2: Functional Comparison of PBP2a and Serine Beta-Lactamase This table outlines the key differences in how PBP2a and serine beta-lactamases interact with beta-lactam antibiotics, leading to opposite outcomes for bacterial survival.

| Feature | Penicillin-Binding Protein 2a (PBP2a) | Serine Beta-Lactamase |

| Primary Function | Cell wall synthesis (transpeptidation) | Inactivation of beta-lactam antibiotics |

| Interaction with Beta-Lactam | Forms a very stable acyl-serine adduct | Forms a transient acyl-serine adduct |

| Acylation Rate | Extremely slow for methicillin | Very fast |

| Deacylation (Hydrolysis) Rate | Extremely slow (effectively irreversible) | Very fast (regenerates the enzyme) |

| Overall Outcome | PBP2a is not inhibited; continues cell wall synthesis | Antibiotic is destroyed; enzyme is recycled |

| Mechanism of Resistance | Target modification/bypass | Enzymatic inactivation |

Inactivation of Beta-Lactams Before Target PBP Acylation

Beta-lactamases provide a formidable defense by destroying antibiotics before they can reach and acylate their intended PBP targets. nih.govplos.org These enzymes are often secreted into the periplasmic space or the extracellular environment, where they can intercept incoming beta-lactam molecules. mikrobiyolbul.orgmdpi.com By hydrolyzing the beta-lactam ring, the enzyme renders the antibiotic structurally incapable of binding to and inhibiting the PBPs responsible for cell wall synthesis. nih.govnih.gov This enzymatic shield effectively protects the entire cell from the antibiotic's lethal action. plos.org

Auxiliary Genetic and Regulatory Factors Modulating PBP Acyl-Serine Interactions

Regulation of mec Gene Complex (mecA, mecI, mecR1) Expression

MecI - The Repressor: The mecI gene encodes a repressor protein that binds to a specific palindromic DNA sequence in the promoter region of mecA. wikipedia.orguniprot.orgasm.org This binding physically blocks the transcription of mecA, keeping the production of PBP2a at a basal level in the absence of an inducer. uniprot.orgnih.gov Inactivation of mecI can lead to a significant increase in mecA transcription (up to 5-fold) and PBP2a production (up to 40-fold), often changing the resistance phenotype from low-level and heterogeneous to high-level and homogeneous. asm.orgnih.gov

MecR1 - The Sensor-Inducer: The mecR1 gene codes for a transmembrane sensor-inducer protein. wikipedia.orgplos.org When a β-lactam antibiotic binds to the extracellular sensor domain of MecR1, it triggers a signal transduction cascade. wikipedia.orgresearchgate.net This leads to the autocatalytic cleavage of MecR1, activating its cytoplasmic domain, which is believed to be a metalloprotease. plos.org The activated MecR1 domain then promotes the cleavage of the MecI repressor, lifting the repression on the mecA promoter and allowing for the transcription of PBP2a. wikipedia.orgplos.org

MecR2 - The Anti-Repressor: The induction of mecA by the MecR1-MecI system has been described as inefficient. plos.org Research has identified a third component, mecR2, located within the mecA regulatory locus. plos.orgresearchgate.net MecR2 functions as an anti-repressor, directly interacting with MecI to destabilize its binding to the mecA promoter. plos.org This action facilitates the proteolytic inactivation of MecI, thereby compensating for the weak induction by MecR1 and ensuring the optimal expression of β-lactam resistance. plos.orgresearchgate.net

Cross-Regulation by the bla Locus: In many Staphylococcus aureus strains, the regulatory system for β-lactamase (blaR1-blaI) can cross-regulate mecA expression. asm.orgwikipedia.org The BlaI repressor can bind to the mecA operator, and the BlaR1 sensor can induce mecA transcription. asm.orgunl.pt The presence of the bla regulators can disrupt the strong repression mediated by MecI, potentially through the formation of less efficient MecI-BlaI heterodimers, which contributes to the optimal expression of resistance. asm.org

Table 1: Key Components of the mec Gene Regulatory Complex

| Gene/Protein | Function | Role in Resistance |

| mecA | Encodes Penicillin-Binding Protein 2a (PBP2a). nih.govwikipedia.org | The primary determinant of methicillin resistance; PBP2a has a low affinity for β-lactam antibiotics, allowing cell wall synthesis to continue in their presence. mdpi.comwikipedia.org |

| mecI | Encodes the MecI repressor protein. wikipedia.org | Binds to the mecA promoter to block transcription, keeping PBP2a production low in the absence of β-lactams. uniprot.orgasm.org |

| mecR1 | Encodes the MecR1 transmembrane sensor-inducer. wikipedia.orgplos.org | Detects β-lactam antibiotics and initiates a signaling cascade that leads to the inactivation of the MecI repressor, inducing mecA expression. wikipedia.orgresearchgate.net |

| mecR2 | Encodes the MecR2 anti-repressor protein. plos.org | Interacts with MecI to destabilize its binding to the mecA promoter, ensuring sustained and optimal induction of mecA expression. plos.orgresearchgate.net |

Influence of Other Cell Wall Biosynthesis Genes and Regulatory Elements (e.g., fmtA, fem factors)

Beyond the direct regulation of the mec operon, a suite of auxiliary genes, often referred to as "housekeeping" genes, are indispensable for the phenotypic expression of high-level methicillin resistance. oup.com These genes are primarily involved in the intricate process of cell wall biosynthesis and modification. Their proper function is critical because PBP2a, despite its insensitivity to β-lactams, must interact with a correctly synthesized peptidoglycan precursor to effectively build the cell wall. nih.gov

fmtA: The fmtA gene was first identified as a factor that modulates the level of methicillin resistance in MRSA. nih.gov Its inactivation leads to a significant reduction in resistance. nih.govasm.org FmtA is a membrane-associated protein that was recently characterized as a D-amino esterase. nih.govasm.orgasm.org Its function is to hydrolyze the ester bond between D-alanine and the polyol-phosphate backbone of teichoic acids. asm.orgnih.gov This activity modulates the net charge of the bacterial cell surface. asm.orgnih.gov The expression of fmtA is part of the cell wall stimulon, meaning it is upregulated in the presence of cell wall synthesis inhibitors. asm.orgplos.org The global regulator SarA has been shown to directly bind the fmtA promoter and is essential for its induction. plos.org The interaction of FmtA with wall teichoic acids (WTAs) is noteworthy, as PBP2a also interacts with WTAs, suggesting a coordinated role in cell wall metabolism. nih.govnih.gov

fem Factors: The fem (factors essential for methicillin resistance) genes are crucial for the synthesis of the pentaglycine (B1581309) interpeptide bridge, a hallmark of S. aureus peptidoglycan. oup.comnih.govmdpi.com This bridge cross-links adjacent peptide stems, giving the cell wall its structural integrity. PBP2a requires a specific peptidoglycan precursor structure to function optimally, and the pentaglycine bridge is a key component of this structure. nih.gov

The femXAB operon is central to this process. nih.govmdpi.com FemX catalyzes the addition of the first glycine (B1666218) residue to the lysine (B10760008) in the peptide stem of the lipid II precursor. nih.govnih.govpnas.org Subsequently, FemA adds the second and third glycines, and FemB adds the fourth and fifth, completing the bridge. nih.govpnas.org

Inactivation or deletion of femA or femB results in cells with shorter interpeptide bridges (e.g., monoglycyl or triglycyl bridges). nih.govnih.gov This structural alteration in the peptidoglycan significantly reduces the level of methicillin resistance, even though PBP2a is still produced, demonstrating the critical importance of the substrate's structure for PBP2a's transpeptidase activity. oup.comresearchgate.net

Table 2: Auxiliary Factors Influencing Methicillin Resistance

| Gene/Factor | Function | Impact on PBP Acyl-Serine Interactions |

| fmtA | Encodes a D-amino esterase that removes D-alanine from teichoic acids. asm.orgasm.orgnih.gov | Modulates cell surface charge. nih.gov Its inactivation reduces the overall level of methicillin resistance, suggesting its role is important for the cellular context in which PBP2a functions. nih.gov |

| femX | Catalyzes the addition of the first glycine in the peptidoglycan interpeptide bridge. nih.govpnas.org | Essential for creating the proper peptidoglycan precursor. A correct precursor is required for efficient transpeptidation by PBP2a. nih.gov |

| femA | Catalyzes the addition of the second and third glycines in the interpeptide bridge. pnas.org | Builds the pentaglycine bridge. Truncated bridges resulting from femA inactivation impair PBP2a function and reduce resistance levels. oup.comresearchgate.net |

| femB | Catalyzes the addition of the fourth and fifth glycines in the interpeptide bridge. pnas.org | Completes the pentaglycine bridge. Its inactivation leads to shorter bridges, compromising the structural integrity needed for high-level resistance. nih.govoup.com |

Advanced Research Methodologies for Studying Methicillin Acyl Serine Adducts

Enzymatic Assays for Monitoring Acylation and Deacylation Kinetics

Chromogenic substrate assays offer a continuous, spectrophotometric method for monitoring enzyme activity and the kinetics of acyl-enzyme formation. These assays utilize synthetic β-lactam analogs that undergo a distinct color change upon cleavage of the β-lactam ring. google.comdcfinechemicals.com Nitrocefin is a widely used example; its hydrolysis results in a significant bathochromic shift (from yellow to red), which can be easily measured. nih.govnih.gov

In the context of studying methicillin (B1676495) acyl-serine adducts, these assays are typically performed in a competitive format. The enzyme (a PBP or β-lactamase) is incubated with methicillin, and the rate of subsequent hydrolysis of the chromogenic substrate is measured. The inhibition of color development is proportional to the rate at which the enzyme is acylated by methicillin, allowing for the determination of acylation efficiency (k₂/K_d). oup.com

Table 1: Comparison of Common Chromogenic Substrates for β-Lactamase/PBP Assays

| Substrate | Wavelength Before Hydrolysis (λ_max) | Wavelength After Hydrolysis (λ_max) | Molar Extinction Coefficient Change (Δε) | Notes |

|---|---|---|---|---|

| Nitrocefin | ~380 nm | ~486 nm | +20,500 M⁻¹cm⁻¹ | Most commonly used substrate due to its large spectral shift and high sensitivity. nih.gov |

| CENTA | Colorless | ~405 nm | +6,300 M⁻¹cm⁻¹ | A cephalosporin-based substrate. google.comnih.gov |

| PADAC | Purple | Yellow | Not applicable (visual) | A chromogenic cephalosporin (B10832234) used for rapid qualitative detection. google.com |

Data compiled from various sources for illustrative purposes. google.comnih.govnih.gov

Radioactive penicillin-binding assays represent a classic and highly sensitive method for studying the interaction between β-lactams and their target PBPs. The fundamental principle involves competition between unlabeled methicillin and a radiolabeled penicillin (e.g., [³H]benzylpenicillin) for the active site serine of the PBP.

In a typical experiment, bacterial membranes containing PBPs are incubated with varying concentrations of unlabeled methicillin. Subsequently, a saturating concentration of radiolabeled penicillin is added, which binds to any PBP active sites not already acylated by methicillin. The PBP-antibiotic complexes are then separated from unbound antibiotic, often by SDS-PAGE, and the amount of bound radioactivity is quantified using techniques like fluorography or phosphorimaging. The concentration of methicillin that inhibits 50% of the binding of the radiolabeled penicillin (IC₅₀) can be determined, providing a measure of its binding affinity. This method is particularly valuable for identifying and characterizing the different PBPs present in a bacterium and their respective affinities for methicillin. acs.orgnih.gov

Spectroscopic Techniques for Characterizing Acyl-Enzyme Complexes

Spectroscopic methods provide invaluable information on the structural and conformational changes that occur within the enzyme upon the formation of the methicillin acyl-serine adduct.

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins in solution. oup.com The formation of the covalent acyl-serine adduct with methicillin can induce significant conformational rearrangements within the PBP. These changes, such as alterations in α-helix or β-sheet content, can be detected by CD spectroscopy. oup.com Studies on PBP2a, the protein responsible for methicillin resistance in S. aureus (MRSA), have used CD measurements to demonstrate a reduction in helical content. The kinetics of this structural change were consistent with the rate of acylation by β-lactams, providing strong evidence that the binding event triggers a substantial conformational shift in the protein. oup.com Such rearrangements can be critical for the enzyme's catalytic activity and its interaction with the bacterial cell wall synthesis machinery. oup.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. nih.govresearchgate.netresearchgate.net It is particularly sensitive to changes in the environment of carbonyl groups, making it an excellent tool for studying the acyl-enzyme complex formed by methicillin. nih.gov The carbonyl group of the ester linkage in the this compound adduct has a characteristic vibrational frequency.

Time-resolved FTIR difference spectroscopy has been used to study the acyl-enzyme intermediate formed during the hydrolysis of methicillin by a β-lactamase. nih.gov These studies revealed that the ester carbonyl group of the adduct can exist in at least four different conformational states within the active site. nih.gov These conformers, which differ in their hydrogen-bonding environment, are in exchange with one another on the reaction timescale. nih.gov This technique provides a detailed picture of the local environment of the acyl group and can help explain the substrate specificity and catalytic efficiency of the enzyme. nih.gov

Table 2: Representative FTIR Vibrational Frequencies for β-Lactam Rings

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| β-Lactam C=O Stretch | 1730 - 1790 | The primary indicator of the intact β-lactam ring. Its exact frequency is sensitive to ring strain and substitution. nih.gov |

| Acyl-Enzyme C=O Stretch | 1650 - 1750 | Indicates the formation of the ester linkage with the active site serine. The frequency varies based on the local hydrogen-bonding environment. nih.gov |

Frequency ranges are approximate and can vary based on the specific molecule and its environment. nih.govnih.gov

Mass Spectrometry-Based Approaches for Adduct Identification and Characterization

Mass spectrometry (MS) is an indispensable analytical tool for the definitive identification and characterization of covalent drug-protein adducts. nih.govresearchgate.netnih.gov It allows for the precise mass measurement of the modified protein or its constituent peptides, confirming the covalent attachment of methicillin and identifying the exact site of modification. biorxiv.orgresearchgate.net

The most common approach involves the proteolysis (typically with trypsin) of the PBP-methicillin complex. The resulting peptide mixture is then analyzed, usually by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The peptide containing the active site serine will exhibit a specific mass increase corresponding to the mass of the acyl-methicillin moiety. For methicillin, this mass shift would be +379.1 Da (the mass of methicillin minus the mass of water).

Tandem MS (MS/MS) is then used to fragment the modified peptide. The resulting fragmentation pattern provides sequence information that confirms the identity of the peptide and pinpoints the modification to the active site serine residue. biorxiv.org Recent advancements, including high-resolution MS and specialized open-mass search algorithms, have streamlined the process of identifying unknown adducts without prior knowledge of their mass, further enhancing the power of this technique in studying drug-protein interactions. nih.govnih.govbiorxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methicillin |

| Benzylpenicillin |

| Nitrocefin |

| CENTA |

| PADAC |

| Chromacef |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Acyl-Protein Adducts

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules, such as proteins and peptides. It has been widely applied to study protein-ligand interactions, including the covalent adducts formed between β-lactam antibiotics and their target enzymes. In the context of this compound adducts, ESI-MS allows for the precise mass measurement of the modified protein or its constituent peptides, confirming the covalent binding of the drug and identifying the site of modification.

The formation of adduct ions is a common phenomenon in ESI-MS, and while sometimes considered a complicating factor, it can also be leveraged for structural elucidation. nih.govucdavis.eduresearchgate.net The attachment of adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), can help in determining the molecular weight of the analyte. sepscience.com In the study of acyl-protein adducts, the mass shift corresponding to the mass of the acylating agent provides direct evidence of covalent modification. For instance, the acylation of a serine residue by methicillin would result in a predictable mass increase in the modified peptide, which can be detected with high accuracy by ESI-MS.

Researchers often employ tandem mass spectrometry (MS/MS) to further characterize the adduct. In a typical workflow, the intact protein is digested with a specific protease (e.g., trypsin) to generate a mixture of peptides. This peptide mixture is then separated by liquid chromatography (LC) and introduced into the mass spectrometer. The precursor ions corresponding to the modified peptides are selected and fragmented, generating a product ion spectrum that can be used to pinpoint the exact serine residue that has been acylated. The fragmentation pattern can also provide insights into the stability of the acyl-serine bond under the conditions of the experiment.

Table 1: Common Adduct Ions Observed in ESI-MS

| Adduct Ion | Mass Shift (Da) | Common Source |

| [M+H]⁺ | +1.0078 | Protonation |

| [M+Na]⁺ | +22.9898 | Sodium salts in solvent or sample |

| [M+K]⁺ | +38.9637 | Potassium salts in solvent or sample |

| [M+NH₄]⁺ | +18.0344 | Ammonium salts in buffer |

Proteomic Profiling Techniques to Identify Acylated Serine Hydrolases

Proteomic profiling techniques are essential for identifying the full spectrum of proteins that are targeted by a specific drug in a complex biological sample. In the case of methicillin, which can react with various serine hydrolases beyond its primary PBP targets, these methods can reveal off-target effects and provide a more comprehensive understanding of the drug's mechanism of action.

One of the most powerful approaches in this area is activity-based protein profiling (ABPP). ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes, allowing for their detection and identification. oup.comrsc.orgnih.gov To identify serine hydrolases acylated by β-lactams, a competitive ABPP approach is often employed. nih.govmit.edu In this strategy, a proteome is pre-incubated with the β-lactam of interest (e.g., methicillin), followed by treatment with a broad-spectrum serine hydrolase probe that is tagged with a reporter group (e.g., a fluorophore or biotin). Serine hydrolases that have been acylated by methicillin will not be available to react with the probe. By comparing the protein labeling pattern with and without pre-incubation with methicillin, one can identify the specific proteins that are targeted by the antibiotic.

The identification of the labeled proteins is typically achieved by mass spectrometry. If a biotinylated probe is used, the labeled proteins can be enriched using affinity chromatography (e.g., with streptavidin beads) before being digested and analyzed by LC-MS/MS. stanford.edu This allows for the identification of even low-abundance proteins that are targeted by the drug.

Table 2: Key Steps in Competitive ABPP for Identifying Acylated Serine Hydrolases

| Step | Description | Purpose |

| 1. Proteome Incubation | The proteome is incubated with the inhibitor of interest (e.g., a β-lactam). | To allow the inhibitor to bind to its target enzymes. |

| 2. Probe Labeling | A broad-spectrum activity-based probe with a reporter tag is added to the proteome. | To label the active enzymes that were not inhibited. |

| 3. Analysis | The labeled proteins are visualized (e.g., by gel electrophoresis) or identified (e.g., by mass spectrometry). | To identify the proteins that were inhibited by the initial compound. |

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Reactivity to Beta-Lactams

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic tool to functionally interrogate enzyme families directly in their native biological systems. rsc.orgnih.gov This technique is particularly well-suited for studying the reactivity of serine hydrolases towards β-lactam antibiotics. oup.comsemanticscholar.org Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, and their dysfunction is implicated in numerous diseases. nih.govmit.eduscienceopen.com

The core principle of ABPP involves the use of active site-directed chemical probes that covalently modify a conserved residue in the active site of an enzyme, leading to its irreversible inhibition. nih.gov For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used. These probes react with the catalytic serine residue in an activity-dependent manner. By tagging these probes with reporter molecules such as fluorophores or biotin, the active serine hydrolases in a complex proteome can be visualized, enriched, and identified. stanford.edu

Competitive ABPP is a variation of this technique that is used to assess the potency and selectivity of enzyme inhibitors. In this setup, a proteome is pre-treated with an inhibitor (such as a β-lactam) before the addition of the broad-spectrum activity-based probe. The inhibitor will compete with the probe for binding to the active site of its target enzymes. Consequently, the inhibition of a particular enzyme will be observed as a decrease in the signal from the reporter tag associated with that enzyme. This approach allows for the screening of inhibitor libraries and the determination of inhibitor potency and selectivity across the entire serine hydrolase family.

Computational Chemistry and Molecular Dynamics Simulations of Acyl-Serine Adduct Formation and Stability

Computational chemistry and molecular dynamics (MD) simulations provide invaluable insights into the molecular-level details of enzyme catalysis and inhibition that are often difficult to obtain through experimental methods alone. nih.govduke.edu These computational approaches can be used to model the formation of the this compound adduct, investigate its stability, and elucidate the factors that contribute to the efficiency of the acylation reaction.

Molecular docking simulations can be used to predict the initial binding pose of methicillin within the active site of a serine hydrolase. These simulations provide a static picture of the non-covalent interactions that position the β-lactam ring for nucleophilic attack by the catalytic serine residue.

To study the dynamics of the acylation process, more advanced techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. In a QM/MM simulation, the region of the system where the chemical reaction occurs (i.e., the active site) is treated with a high level of quantum mechanical theory, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the simulation of bond-breaking and bond-forming events, providing a detailed picture of the reaction mechanism and the associated energy barriers.

Table 3: Computational Methods for Studying Acyl-Serine Adducts

| Computational Method | Application | Information Gained |

| Molecular Docking | Predicts the binding mode of the inhibitor in the enzyme's active site. | Initial binding pose, non-covalent interactions. |

| QM/MM Simulations | Simulates the chemical reaction of adduct formation. | Reaction mechanism, transition states, energy barriers. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the protein-adduct complex over time. | Stability of the adduct, conformational changes in the protein, key interactions. |

Theoretical Frameworks and Future Research Directions on Methicillin Acyl Serine

Refinements of the Tipper-Strominger Hypothesis in the Context of Acyl-Serine Dynamics

The Tipper-Strominger hypothesis fundamentally posits that β-lactam antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan stem peptide, allowing them to be recognized by penicillin-binding proteins (PBPs) nih.govnih.gov. This recognition leads to the acylation of a catalytic serine residue within the PBP active site, forming a stable methicillin (B1676495) acyl-serine complex and inactivating the enzyme. This covalent modification effectively halts the transpeptidation reaction necessary for cell wall cross-linking, ultimately leading to bacterial cell death nih.gov.

Recent research has refined this hypothesis, particularly in the context of methicillin-resistant Staphylococcus aureus (MRSA). In MRSA, the acquired PBP2a possesses an allosteric site in addition to its active site. It has been demonstrated that the mimicry of the acyl-D-Ala-D-Ala segment by β-lactams extends to this allosteric site nih.govnih.gov. The binding of a β-lactam antibiotic, such as methicillin, to the allosteric site induces a conformational change that facilitates the accessibility of the active site to another β-lactam molecule nih.gov. This allosteric mechanism helps to overcome the intrinsically low affinity of the PBP2a active site for β-lactams, a key factor in methicillin resistance nih.gov. The dynamics of the methicillin acyl-serine formation are therefore not solely dependent on the active site interaction but are also influenced by allosteric regulation.

Implications of Acyl-Enzyme Adduct Longevity for Antibiotic Efficacy and Resistance

The longevity of the acyl-enzyme adduct, specifically the this compound complex, is a critical determinant of the efficacy of β-lactam antibiotics. The formation of this stable covalent bond effectively sequesters the PBP, preventing it from participating in cell wall synthesis nih.gov. The rate of deacylation, or the hydrolysis of this adduct, is typically very slow for susceptible PBPs, leading to a prolonged inactivation of the enzyme and subsequent bactericidal effects.

However, in the context of antibiotic resistance, the dynamics of this adduct are significantly altered. For instance, β-lactamase enzymes, a primary mechanism of resistance, also function by forming an acyl-enzyme intermediate with β-lactam antibiotics mdpi.comnih.gov. Crucially, these enzymes have evolved to facilitate rapid deacylation, allowing them to efficiently hydrolyze and inactivate the antibiotic, thereby protecting the bacterial cell mdpi.com. The key distinction between the interaction of methicillin with a PBP and a β-lactamase lies in the stability and lifespan of the acyl-serine adduct.

Rational Design Strategies for Modulating or Exploiting Acyl-Serine Formation in Antimicrobial Development

Understanding the formation and dynamics of the this compound complex provides a foundation for the rational design of novel antimicrobial agents. One key strategy involves developing new β-lactam antibiotics that are more efficient at acylating resistant PBPs like PBP2a. This can be achieved by modifying the structure of the antibiotic to enhance its binding affinity for the active site or to better exploit allosteric activation mechanisms nih.gov.

Another approach focuses on inhibiting the mechanisms that counteract acyl-serine formation, such as β-lactamases. The development of β-lactamase inhibitors, which can be co-administered with β-lactam antibiotics, is a well-established strategy nih.govnih.gov. These inhibitors also form acyl-enzyme intermediates with β-lactamases, but they are designed to be very slowly hydrolyzed, effectively trapping and inactivating the resistance enzyme nih.gov.

Furthermore, rational design can be employed to create molecules that not only form the acyl-serine adduct but also possess additional functionalities. For example, designing molecules that, upon acylation, release a second reactive species could lead to a dual-action antimicrobial effect. The core principle of these strategies is to manipulate the kinetics and stability of the acyl-serine intermediate to either enhance PBP inactivation or to counteract resistance mechanisms.

Understanding Evolutionary Pressures Driving Altered Acyl-Serine Interactions in Resistant Pathogens

The widespread use of β-lactam antibiotics has exerted immense selective pressure on bacterial populations, driving the evolution of resistance mechanisms centered around altered acyl-serine interactions nih.gov. The emergence of MRSA and its PBP2a is a prime example of this evolutionary adaptation. The mecA gene, which encodes PBP2a, was likely acquired through horizontal gene transfer, providing a pre-existing mechanism to circumvent the inhibitory effects of methicillin nih.gov.

Further evolutionary pressures can lead to mutations within PBPs that decrease their affinity for β-lactams or alter the stability of the acyl-serine adduct. For instance, mutations in the active site can hinder the initial binding of the antibiotic, thereby reducing the efficiency of acylation. Similarly, bacteria can evolve to produce modified PBPs that still perform their essential function in cell wall synthesis but are less susceptible to inhibition by β-lactams.

The evolution of β-lactamases from PBPs is another critical aspect of this evolutionary landscape mdpi.com. It is hypothesized that gene duplication and subsequent mutations allowed some PBPs to evolve into highly efficient β-lactamases, enzymes specialized in the rapid hydrolysis of the acyl-enzyme intermediate mdpi.com. This evolutionary trajectory highlights the plasticity of the PBP fold and its capacity to adapt to the strong selective pressure of antibiotics. Understanding these evolutionary pathways is crucial for predicting and potentially counteracting future resistance mechanisms.

Development of Novel Analytical Probes for In-depth Acyl-Serine Research

To further investigate the intricate dynamics of this compound formation and its role in antibiotic action and resistance, the development of novel analytical probes is essential. Activity-based probes (ABPs) have emerged as powerful tools for studying serine hydrolases, the enzyme class to which PBPs and β-lactamases belong stanford.eduresearchgate.net. These probes typically consist of a reactive group that covalently binds to the active site serine, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.

Designing ABPs that are specific for certain PBPs or that can differentiate between the acylated and non-acylated states of these enzymes would provide invaluable insights into their function and inhibition. For instance, fluorescently labeled probes could be used to visualize the localization and dynamics of PBP acylation in real-time within living bacterial cells nih.gov.

Furthermore, the development of probes that can capture and identify the protein partners of acylated PBPs could help to elucidate the broader cellular response to antibiotic treatment. Mass spectrometry-based proteomics, in conjunction with specialized enrichment techniques using these probes, can provide a comprehensive view of the "acyl-serine interactome." Such approaches will be instrumental in uncovering new targets for antimicrobial development and in gaining a more complete understanding of the mechanisms of action and resistance related to the this compound complex.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and chromatographic methods for characterizing Methicillin Acyl-Serine, and how should purity be assessed?

- Methodological Answer : Characterize this compound using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Purity should be quantified via HPLC with UV detection (≥95% purity threshold). For known compounds, cross-reference spectral data with literature values; for novel derivatives, provide full elemental analysis and detailed spectral interpretations .

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Prepare buffered solutions (e.g., phosphate-buffered saline at pH 7.4) and incubate this compound at 37°C. Sample aliquots at timed intervals (e.g., 0, 6, 12, 24 hours) and quantify degradation via HPLC-UV. Include controls with β-lactamase enzymes to assess enzymatic hydrolysis. Report degradation half-life (t₁/₂) and compare with structurally related β-lactams to contextualize stability .

Q. What criteria should guide the selection of biological assays to test this compound’s antimicrobial activity?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) strains. Include positive controls (e.g., methicillin) and negative controls (vehicle-only). Validate results with time-kill assays and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability, protein binding, and tissue penetration. Use murine infection models to correlate plasma concentrations with efficacy. If discrepancies persist, employ proteomic profiling to identify off-target interactions or resistance mechanisms (e.g., upregulated efflux pumps). Validate findings using isogenic bacterial strains with defined genetic modifications .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For skewed data, employ nonparametric tests (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to avoid overreliance on p-values. Pre-register analysis plans to mitigate bias .

Q. How can synthetic routes for this compound analogs be optimized to improve yields while minimizing side-products?

- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor intermediates via thin-layer chromatography (TLC) or in situ FTIR. For scale-up, use continuous-flow reactors to enhance reproducibility. Purify via flash chromatography or recrystallization, and characterize all byproducts using LC-MS to identify mechanistic bottlenecks .

Q. What strategies are effective for integrating computational modeling into structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to penicillin-binding proteins (PBPs). Validate models with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Use quantitative SAR (QSAR) models to prioritize synthetic targets based on electronic (Hammett σ) and steric (Taft’s Eₛ) parameters. Cross-validate predictions with experimental MIC data .

Methodological Best Practices

- Literature Reviews : Systematically search databases (e.g., PubMed, SciFinder) using MeSH terms like "β-lactam resistance" and "acyl-serine derivatives." Prioritize peer-reviewed articles with full experimental protocols and avoid unreviewed preprints .

- Data Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in FAIR-compliant repositories (e.g., Zenodo). Provide step-by-step synthesis protocols in supplementary materials, including hazard assessments for reactive intermediates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.